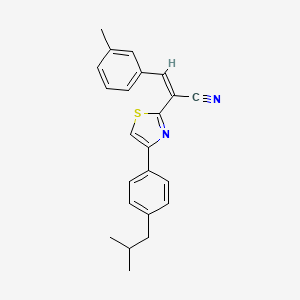

![molecular formula C11H9F3O2 B2529626 (1S,5α)-1-苯基-4β-(三氟甲基)-3,6-二氧杂双环[3.1.0]己烷 CAS No. 1415476-01-5](/img/structure/B2529626.png)

(1S,5α)-1-苯基-4β-(三氟甲基)-3,6-二氧杂双环[3.1.0]己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

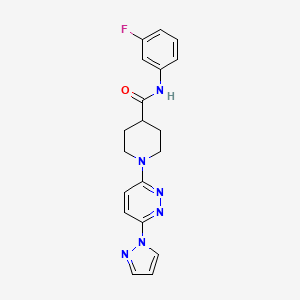

(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane, commonly known as PTAD, is a versatile and useful reagent in organic chemistry. PTAD is a bicyclic compound that contains two oxygen atoms and a trifluoromethyl group attached to a six-membered ring. It is commonly used in the synthesis of a variety of organic compounds due to its unique reactivity and selectivity.

科学研究应用

双环化合物合成及其应用

合成和生物活性:对双环化合物(如 3-氮杂双环[3.1.0]己-1-胺)的研究表明,此类结构可用于合成具有潜在生物活性的衍生物。这些化合物通过分子内还原环丙烷化合成,展示了双环结构在药物化学中的多功能性 (Gensini 等,2002).

光环加成应用:黄素介导的 [2+2] 光环加成用于环化含氮或含硫的二烯,从而合成苯基和二苯基-3-氮杂双环[3.2.0]庚烷。这突显了双环结构在合成具有潜在生物活性的化合物中的应用,并展示了可见光在这些合成中的作用 (Jirásek 等,2017).

前列腺素内过氧化物模型:合成类似前列腺素内过氧化物的模型化合物展示了双环化合物在理解生物机制和药物合成中的应用。此类模型化合物有助于模拟与治疗靶点相关的生物转化 (Takahashi 和 Kishi,1988).

作用机制

Target of Action

The primary target of (1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane is the influenza A viral neuraminidase . Neuraminidase is an enzyme expressed on the surface of the influenza virus that catalyzes the release of progeny virions from infected cells by cleaving the sialic acid receptor on host cells .

Mode of Action

(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane interacts with its target by mimicking sialic acid in a distorted boat conformation that is on the catalytic pathway of neuraminidases . This compound has been shown to inhibit neuraminidase activity, demonstrating low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes .

Biochemical Pathways

The compound affects the biochemical pathway of the influenza virus by inhibiting the neuraminidase enzyme. This inhibition prevents the release of progeny virions from infected cells, thereby disrupting the viral infection process .

Pharmacokinetics

The ADME properties of (1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[31The in silico admet analysis of similar compounds suggests promising antiproliferative activity .

Result of Action

The molecular and cellular effects of the compound’s action include significant cell-cycle perturbation with higher accumulation of cells in the G0/G1 phase . It also induces changes in the actin cytoskeleton, with actin filaments disappearing and granular actin being distributed diffusely in the cytoplasm .

属性

IUPAC Name |

(1S,4R,5R)-1-phenyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)9-8-10(16-8,6-15-9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVZDBTUSWEYLY-OPRDCNLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C(O2)C(O1)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]2([C@H](O2)[C@@H](O1)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

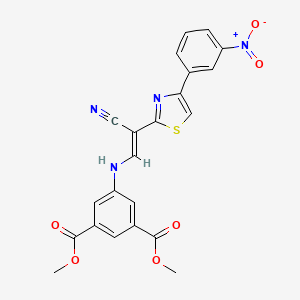

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)

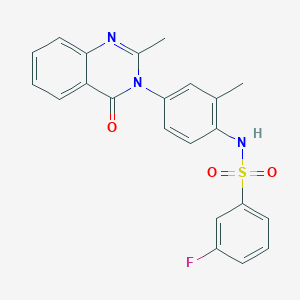

![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

![6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2529556.png)

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)

![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)